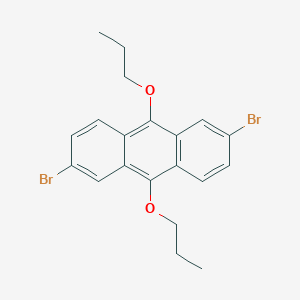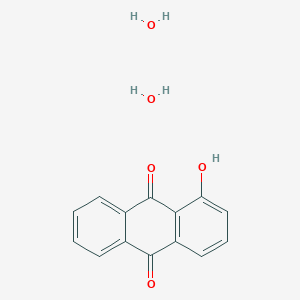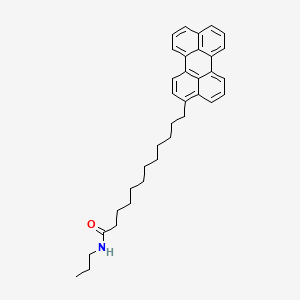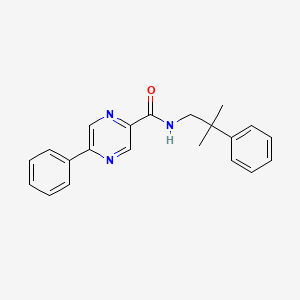![molecular formula C14H12F2OSn B14182365 Bis[(4-fluorophenyl)methyl]stannanone CAS No. 845659-63-4](/img/structure/B14182365.png)
Bis[(4-fluorophenyl)methyl]stannanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(4-fluorophenyl)methyl]stannanone is a chemical compound that features a tin (Sn) atom bonded to two (4-fluorophenyl)methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-fluorophenyl)methyl]stannanone typically involves the reaction of (4-fluorophenyl)methyl chloride with a tin-based reagent under controlled conditions. One common method involves the use of a Grignard reagent, such as (4-fluorophenyl)methylmagnesium bromide, which reacts with tin tetrachloride to form the desired stannanone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(4-fluorophenyl)methyl]stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the stannanone to lower oxidation states of tin.
Substitution: The (4-fluorophenyl)methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds .
Wissenschaftliche Forschungsanwendungen
Bis[(4-fluorophenyl)methyl]stannanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or in diagnostic applications.
Wirkmechanismus
The mechanism by which Bis[(4-fluorophenyl)methyl]stannanone exerts its effects involves interactions with various molecular targets. The tin atom can coordinate with different ligands, influencing the compound’s reactivity and stability. These interactions can affect biological pathways, making the compound of interest for medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-fluorophenyl)methanone
- Bis(4-fluorophenyl)methanol
- Bis(4-fluorophenyl)methyl piperazine
Uniqueness
Bis[(4-fluorophenyl)methyl]stannanone is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
845659-63-4 |
|---|---|
Molekularformel |
C14H12F2OSn |
Molekulargewicht |
352.95 g/mol |
IUPAC-Name |
bis[(4-fluorophenyl)methyl]-oxotin |
InChI |
InChI=1S/2C7H6F.O.Sn/c2*1-6-2-4-7(8)5-3-6;;/h2*2-5H,1H2;; |
InChI-Schlüssel |
OINUKNSOGDTLSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C[Sn](=O)CC2=CC=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B14182285.png)


![4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14182299.png)


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)-](/img/structure/B14182322.png)


![Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate](/img/structure/B14182340.png)
![{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14182344.png)
![7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182356.png)

![4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile](/img/structure/B14182359.png)
